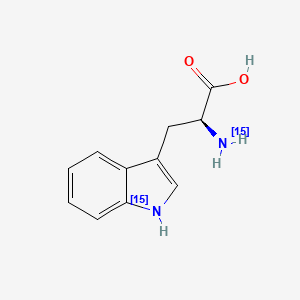

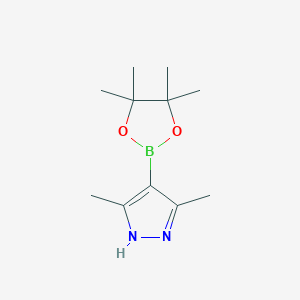

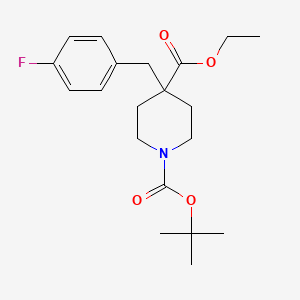

![molecular formula C12H16N4 B1316166 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 625386-57-4](/img/structure/B1316166.png)

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine

カタログ番号 B1316166

CAS番号:

625386-57-4

分子量: 216.28 g/mol

InChIキー: MCGNRNJEWMZYON-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . They are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of nitrogen atoms in the ring structure, contributing to their reactivity and biological activity .Chemical Reactions Analysis

Again, while specific reactions involving “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds undergo various chemical reactions, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling .科学的研究の応用

Application 1: CDK2 Inhibitor

- Summary of the Application : The compound has been identified as a novel type II CDK2 inhibitor . CDK2 is a protein kinase that plays a crucial role in the cell cycle, and its inhibition can be beneficial in the treatment of cancer.

- Methods of Application : The research involved the design and synthesis of 3-(piperazinylmethyl)benzofuran derivatives, followed by biological evaluation and in silico insights .

- Results or Outcomes : The study resulted in the identification of these derivatives as novel type II CDK2 inhibitors .

Application 2: Pyridine-Based Drug Candidates

- Summary of the Application : Pyridine-based molecules have been consistently incorporated in a diverse range of drug candidates approved by the FDA . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

- Methods of Application : The research involves the design and synthesis of pyridine-based molecular frameworks .

- Results or Outcomes : In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Application 3: Pyridazine and Pyridazinone Derivatives

- Summary of the Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .

- Methods of Application : The research involves the synthesis of various pyridazine and pyridazinone derivatives .

- Results or Outcomes : These compounds have exhibited diversified pharmacological activities, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .

Application 4: Electrochemistry of Pyridine Derivatives

- Summary of the Application : The electrochemistry of pyridine derivatives has been studied extensively. This research contributes to the understanding of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds .

- Methods of Application : The research involves the study of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .

- Results or Outcomes : This research has highlighted the practical applications of pyridine-based systems in both fundamental and applied chemistry .

Application 5: Synthesis of Pyridines

- Summary of the Application : The construction of pyridine derivatives by mixing two equivalents of alkynes (same or different) with one equivalent nitrile using transition metals is a well-established, straightforward and attractive [2+2+2] cycloaddition method .

- Methods of Application : The research involves the synthesis of pyridines via formal [2+2+2] cycloaddition reactions .

- Results or Outcomes : This method has been used for the synthesis of a diverse range of pyridine derivatives .

Application 6: 3-(1-Piperazinylmethyl)-1H-indole Hydrochloride

- Summary of the Application : 3-(1-Piperazinylmethyl)-1H-indole hydrochloride is a compound that is provided to early discovery researchers as part of a collection of unique chemicals .

- Methods of Application : The research involves the use of this compound in the early stages of drug discovery .

- Results or Outcomes : The outcomes of the research involving this compound are not specified, as it is provided “as-is” to researchers .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-11-10(8-15-12(11)14-3-1)9-16-6-4-13-5-7-16/h1-3,8,13H,4-7,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGNRNJEWMZYON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC3=C2C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578559 |

Source

|

| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

625386-57-4 |

Source

|

| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

L-Tryptophan-15N2

204634-20-8

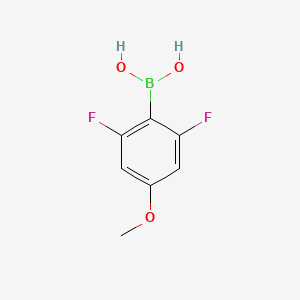

2,6-Difluoro-4-methoxyphenylboronic acid

406482-20-0

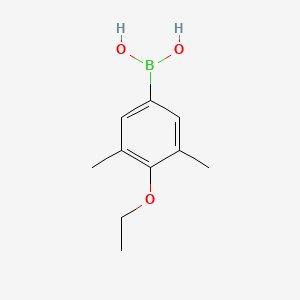

(4-Ethoxy-3,5-dimethylphenyl)boronic acid

850568-59-1

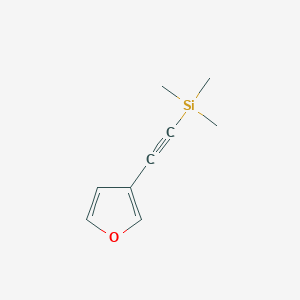

Furan-3-ylethynyltrimethylsilane

465521-19-1

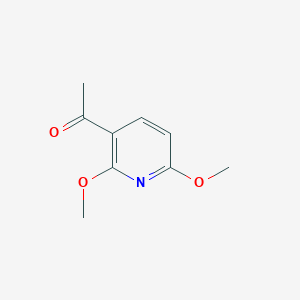

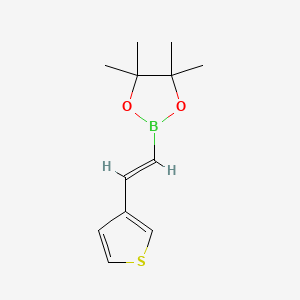

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)